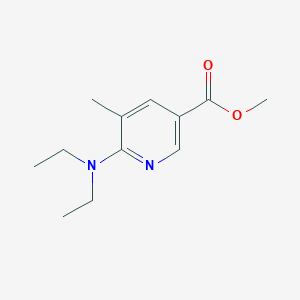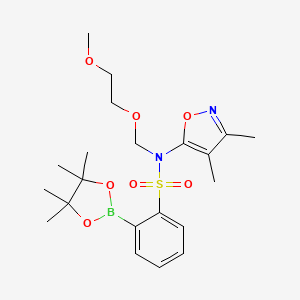![molecular formula C7H12FN B13016891 5-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13016891.png)
5-Fluorobicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorobicyclo[225-FBCHA , is a bicyclic amine compound with the following chemical structure:
IUPAC Name: (1S,2S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride
It is a white crystalline powder and has a molecular weight of 165.64 g/mol . The compound’s structure features a seven-membered ring system with a fluorine atom attached to one of the carbons.
Preparation Methods
Synthetic Routes:
The synthetic routes for 5-Fluorobicyclo[2.2.1]heptan-2-amine are not widely documented. it can be prepared through various synthetic methods, including cyclization reactions or amine functionalization of suitable precursors.
Industrial Production:
Industrial production methods for this compound are not extensively reported. Researchers and pharmaceutical companies may develop proprietary methods for large-scale synthesis.
Chemical Reactions Analysis
5-Fluorobicyclo[2.2.1]heptan-2-amine can undergo several chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding amine.
Oxidation Reactions: Oxidation of the amine can lead to imine or oxime derivatives.
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
5-Fluorobicyclo[2.2.1]heptan-2-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Neuroscience: It may interact with neurotransmitter receptors or transporters.
Organic Synthesis: It serves as a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action remains elusive. it likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
While 5-Fluorobicyclo[2.2.1]heptan-2-amine is relatively unique due to its bicyclic structure and fluorine substitution, similar compounds include:
- Bicyclo[2.2.1]heptane derivatives
- Other fluorinated amines
Remember that further research and studies are necessary to fully understand its properties and applications
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
5-fluorobicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H12FN/c8-6-2-5-1-4(6)3-7(5)9/h4-7H,1-3,9H2 |
InChI Key |
QHRXFPSOSWKIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13016810.png)
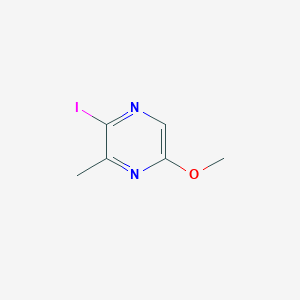
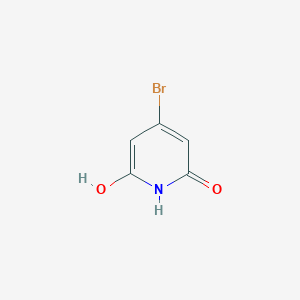




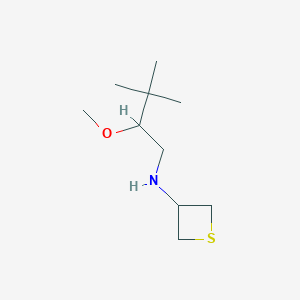
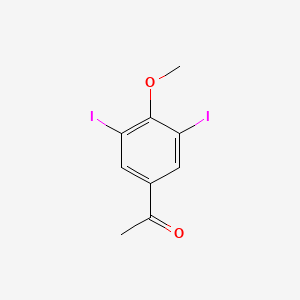
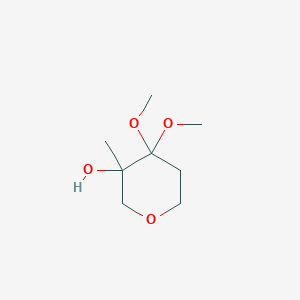
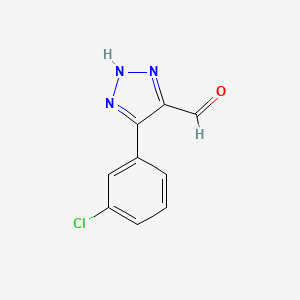
![3-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13016871.png)
